
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Structural and Theoretical Analysis
A study conducted by Karthik et al. (2021) synthesized a compound similar in structure to the chemical of interest, focusing on its thermal, optical, etching, and structural properties. The research utilized spectroscopic techniques and single crystal X-ray diffraction to confirm the structure, revealing that the piperidine ring adopts a chair conformation. The study also employed density functional theory calculations to optimize structural coordinates, evaluate the HOMO-LUMO energy gap, and identify reactive sites using molecular electrostatic potential maps. This comprehensive analysis provides insights into the compound's stability and electronic properties, suggesting potential applications in materials science and molecular engineering (Karthik et al., 2021).
Antimicrobial Activity
Research by Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, closely related to the compound . These derivatives were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. The study found that specific derivatives exhibited significant antimicrobial activity, highlighting the potential of structurally similar compounds like (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Synthesis and Reactivity
The work of Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride provides a relevant example of the synthetic pathways and reactivity of compounds structurally related to the chemical of interest. This research outlines a stepwise synthesis involving amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield. Such studies shed light on the synthetic accessibility and potential chemical manipulations of this compound, which could be valuable in pharmaceutical and organic chemistry research (Zheng Rui, 2010).
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-8-14(12(2)22-11)17(21)20-7-3-4-13(10-20)23-16-5-6-19-9-15(16)18/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWGYLEVVFSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

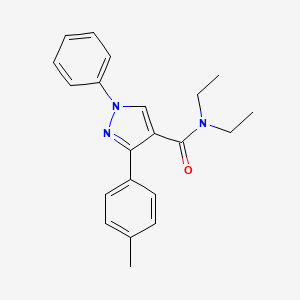
![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)
![methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2821466.png)


![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)
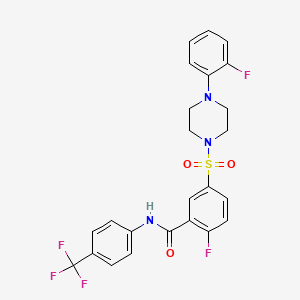
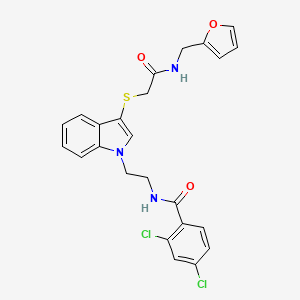
![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)
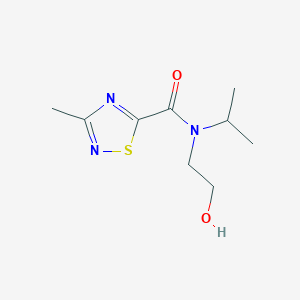

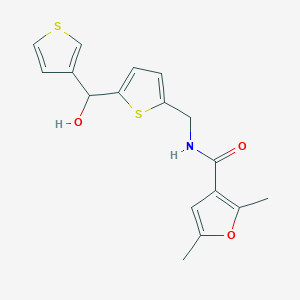
![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2821486.png)
